![molecular formula C23H29FN2O4S B3937617 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B3937617.png)
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide
Overview
Description
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide is a complex organic compound with the molecular formula C23H29FN2O4S. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenylsulfonyl group, and a methoxyphenylethyl group attached to a glycinamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine with appropriate reagents to form the glycinamide backbone.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Fluorophenylsulfonyl Group: This step involves the reaction of the intermediate compound with a fluorophenylsulfonyl chloride in the presence of a base.
Addition of the Methoxyphenylethyl Group: The final step involves the reaction of the intermediate with a methoxyphenylethyl halide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulation of Pathways: Affecting various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N~2~-cyclohexyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide
- N~2~-cyclohexyl-N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide
- N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide
Uniqueness
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide is unique due to the presence of the fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets .
Properties
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4S/c1-30-21-11-7-18(8-12-21)15-16-25-23(27)17-26(20-5-3-2-4-6-20)31(28,29)22-13-9-19(24)10-14-22/h7-14,20H,2-6,15-17H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFKHLZMYXCCQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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